Product packaging for N-(3-bromophenyl)cyclohexanecarboxamide(Cat. No.:CAS No. 452365-99-0)

N-(3-bromophenyl)cyclohexanecarboxamide

Cat. No.: B184490
CAS No.: 452365-99-0
M. Wt: 282.18 g/mol
InChI Key: CRWRDUYMNRPRFM-UHFFFAOYSA-N
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Description

Contextualization within Modern Amide Chemistry

The amide bond is a cornerstone of modern organic and medicinal chemistry, fundamental to the structure of peptides, proteins, and a vast array of synthetic polymers and pharmaceuticals. researchgate.netnih.gov The development of novel and efficient methods for amide bond formation is a continuous pursuit in chemical research, driven by the need for sustainable and atom-economical processes. numberanalytics.comdntb.gov.uaunimi.itnumberanalytics.comresearchgate.netunc.edu Modern strategies are increasingly moving towards catalytic methods, including transition metal catalysis and organocatalysis, to overcome the limitations of traditional coupling reagents which often generate significant waste. numberanalytics.comdntb.gov.uanumberanalytics.com The synthesis of a compound like N-(3-bromophenyl)cyclohexanecarboxamide would typically involve the coupling of 3-bromoaniline (B18343) with cyclohexanecarbonyl chloride or cyclohexanecarboxylic acid, employing these established or newly developed amidation techniques. nih.gov

Significance of Cyclohexanecarboxamide (B73365) Derivatives in Chemical Science

Cyclohexanecarboxamide derivatives constitute a significant class of compounds with diverse applications. The cyclohexane (B81311) ring, a common scaffold in medicinal chemistry, imparts specific conformational properties that can influence a molecule's interaction with biological targets. google.com This has led to the exploration of cyclohexanecarboxamide derivatives in various therapeutic areas. For instance, they have been investigated for their potential as sensates in consumer products, highlighting their ability to elicit physiological responses. google.com Furthermore, the incorporation of a carboxamide functional group can enhance the pharmacological profile of a molecule. nih.gov The N-substituted cyclohexanecarboxamide framework is a recurring motif in the design of new bioactive compounds. nih.govgoogle.com

Historical and Current Research Landscape Pertaining to the Compound

A thorough review of scientific databases reveals a scarcity of research focused specifically on this compound. While its existence is noted in chemical supplier catalogs with basic information such as its CAS number (452365-99-0) and molecular formula (C13H16BrNO), dedicated studies are not apparent. myskinrecipes.comchemicalbook.com The research landscape is populated with studies on structurally related molecules. For example, extensive research has been conducted on various N-aryl carboxamides, including those with different halogen substitutions on the phenyl ring, often exploring their biological activities such as anticancer or antibacterial properties. nih.govnih.govnih.govmdpi.com Similarly, the synthesis and characterization of other N-substituted cyclohexanecarboxamides have been reported, providing a general framework for how one might approach the study of this compound. nih.gov However, without specific experimental data, any discussion on its properties and potential remains speculative and based on analogy to these related compounds. The absence of dedicated research could suggest that it may be a novel compound with untapped potential or a synthetic intermediate that has not yet been the focus of extensive investigation.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H16BrNO B184490 N-(3-bromophenyl)cyclohexanecarboxamide CAS No. 452365-99-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-(3-bromophenyl)cyclohexanecarboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16BrNO/c14-11-7-4-8-12(9-11)15-13(16)10-5-2-1-3-6-10/h4,7-10H,1-3,5-6H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRWRDUYMNRPRFM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C(=O)NC2=CC(=CC=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10357274
Record name N-(3-bromophenyl)cyclohexanecarboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10357274
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

282.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

452365-99-0
Record name N-(3-bromophenyl)cyclohexanecarboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10357274
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Chemical Transformations

Targeted Synthesis Approaches for N-(3-bromophenyl)cyclohexanecarboxamide

The primary method for synthesizing this compound involves the formation of an amide bond between a cyclohexanecarbonyl derivative and 3-bromoaniline (B18343). This reaction is a classic example of nucleophilic acyl substitution.

Coupling Reactions and Reaction Conditions (e.g., Amide Bond Formation via Acyl Chlorides and Amines)

The most direct and common approach for the synthesis of this compound is the reaction of cyclohexanecarbonyl chloride with 3-bromoaniline. In this reaction, the lone pair of electrons on the nitrogen atom of 3-bromoaniline attacks the electrophilic carbonyl carbon of cyclohexanecarbonyl chloride. This is followed by the elimination of a chloride ion to form the stable amide linkage.

The reaction is typically carried out in the presence of a base to neutralize the hydrogen chloride (HCl) that is formed as a byproduct. Common bases used for this purpose include pyridine, triethylamine, or an excess of the amine reactant itself. The choice of solvent is also crucial, with aprotic solvents like dichloromethane (B109758) (DCM), tetrahydrofuran (B95107) (THF), or acetone (B3395972) being frequently employed to ensure the solubility of the reactants and to prevent unwanted side reactions.

While the acyl chloride method is prevalent, other modern coupling reagents can also be utilized for amide bond formation. ucl.ac.uk These include carbodiimides such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) and phosphonium (B103445) or uronium-based reagents like (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU). ucl.ac.uk These reagents activate the carboxylic acid (cyclohexanecarboxylic acid in this case) to form a more reactive intermediate, which then readily reacts with the amine. Additives like 1-hydroxybenzotriazole (B26582) (HOBt) are often used in conjunction with these coupling agents to improve reaction efficiency and minimize side reactions. nih.gov

Investigation of Synthetic Yields and Purity

The synthetic yield and purity of this compound are influenced by several factors, including the choice of reagents, reaction conditions, and purification methods. While specific yield data for this exact compound is not extensively documented in publicly available literature, high yields are generally expected for this type of acylation reaction under optimized conditions.

Factors that can affect the yield include the purity of the starting materials (cyclohexanecarbonyl chloride and 3-bromoaniline), the efficiency of the base in scavenging the generated HCl, and the reaction temperature and time. Purity is typically assessed using techniques such as High-Performance Liquid Chromatography (HPLC), Thin-Layer Chromatography (TLC), and spectroscopic methods like Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy. Purification is commonly achieved through recrystallization or column chromatography to remove any unreacted starting materials or byproducts.

Derivatization Strategies and Analogous Compound Synthesis

The core structure of this compound serves as a scaffold for the synthesis of a wide array of analogous compounds. These derivatization strategies allow for the exploration of structure-activity relationships and the development of new chemical entities.

Starting AmineResulting Analogue
2-chloroanilineN-(2-chlorophenyl)cyclohexanecarboxamide
3-chloroanilineN-(3-chlorophenyl)cyclohexanecarboxamide
4-chloroanilineN-(4-chlorophenyl)cyclohexanecarboxamide
o-toluidineN-(o-tolyl)cyclohexanecarboxamide
p-toluidineN-(p-tolyl)cyclohexanecarboxamide
3-methoxyanilineN-(3-methoxyphenyl)cyclohexanecarboxamide
4-methoxyanilineN-(4-methoxyphenyl)cyclohexanecarboxamide
1-naphthylamineN-(naphthalen-1-yl)cyclohexanecarboxamide

Introduction of Diverse Functional Groups

Beyond simple substitutions on the aryl ring, a variety of other functional groups can be introduced into the this compound structure. The bromine atom itself serves as a versatile handle for further chemical transformations through cross-coupling reactions, such as Suzuki, Heck, or Buchwald-Hartwig reactions. These reactions enable the introduction of alkyl, aryl, or other functional groups at the 3-position of the phenyl ring, leading to a vast library of derivatives.

Furthermore, modifications can be made to the cyclohexyl ring. For example, using substituted cyclohexanecarbonyl chlorides in the initial synthesis would result in analogues with functional groups on the aliphatic ring.

Preparation of N-(Arylcarbamothioyl)cyclohexanecarboxamide Derivatives

A notable class of derivatives are the N-(arylcarbamothioyl)cyclohexanecarboxamides. mdpi.comnih.gov The synthesis of these compounds typically involves a two-step process. First, cyclohexanecarbonyl chloride is reacted with potassium thiocyanate (B1210189) in a solvent like acetone. mdpi.com This reaction forms an in-situ cyclohexanecarbonyl isothiocyanate intermediate.

Mechanistic Studies of Chemical Reactions Involving the Amide Moiety

The amide linkage in this compound is a key determinant of its reactivity, particularly in photochemical and certain thermal reactions. Investigations into related systems have elucidated several mechanistic pathways.

Photochemical Rearrangements and Intramolecular Photosubstitution Pathways

The photochemical behavior of N-aryl amides is prominently characterized by the photo-Fries rearrangement, a process that involves the homolytic cleavage of the amide C-N bond upon ultraviolet irradiation. masterorganicchemistry.com This cleavage generates a radical pair, consisting of a phenoxy radical and an acyl radical, which are held within a solvent cage. masterorganicchemistry.comnih.gov Subsequent recombination of these radicals can lead to the migration of the acyl group to the ortho and para positions of the aromatic ring, yielding amino ketones. masterorganicchemistry.com

For this compound, the expected photo-Fries products would be (2-amino-4-bromophenyl)(cyclohexyl)methanone and (4-amino-2-bromophenyl)(cyclohexyl)methanone. The regioselectivity of this rearrangement is influenced by several factors, including the nature of the solvent and the presence of organized media like micelles. masterorganicchemistry.comnih.gov In non-polar solvents, the radical pair has a longer lifetime within the solvent cage, favoring recombination at the sterically less hindered para position. Conversely, polar solvents can facilitate the escape of the radicals from the cage, leading to a mixture of ortho and para products, as well as the formation of aniline (B41778) via hydrogen abstraction by the aminyl radical. The bromo substituent at the meta position is not expected to exert a strong directing effect on the initial radical recombination but will influence the electronic properties of the resulting amino ketone products.

Theoretical models, such as the three-state model for the photo-Fries rearrangement, provide a more detailed mechanistic picture. nih.gov This model proposes the involvement of three electronic states: an initially absorbing aromatic ¹ππ* state, a pre-dissociative ¹nπ* state, and a dissociative ¹πσ* state along which the C-N bond breaks. nih.gov The efficiency of the rearrangement can be influenced by substituents that alter the energetic ordering of these states. nih.gov

In addition to the photo-Fries rearrangement, intramolecular photosubstitution can occur, particularly in the presence of a halogen substituent. For instance, photochemical cyclization of N-(ortho-halophenyl)amides can lead to the formation of heterocyclic systems. chemistrysteps.com While this compound does not have the ortho-halogen required for direct cyclization of this type, the possibility of other intramolecular photochemical reactions involving the bromine atom cannot be entirely ruled out under specific conditions.

Analysis of Reaction Intermediates and Transition States (e.g., Imidol Forms)

The transient species formed during the chemical transformations of this compound are crucial for understanding the reaction mechanisms.

Radical Intermediates: As discussed in the context of the photo-Fries rearrangement, the primary intermediates are the 3-bromophenylaminyl radical and the cyclohexanecarbonyl radical, formed via homolytic cleavage of the amide bond. masterorganicchemistry.com The stability and subsequent reaction pathways of these radicals dictate the final product distribution. Electron spin resonance (ESR) spectroscopy is a key technique for the detection and characterization of such radical intermediates. wikipedia.org

Meisenheimer-like Intermediates and Transition States: In nucleophilic aromatic substitution (SNAr) reactions, the attack of a nucleophile on the aromatic ring leads to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex, or a transition state that resembles it. nih.govbyjus.com For this compound, a nucleophile would attack the carbon atom bearing the bromine, leading to a cyclohexanecarboxamido-substituted bromocyclohexadienyl anion. The stability of this intermediate is influenced by the electron-withdrawing nature of the amide group, although it is not as strongly activating as a nitro group. nih.govresearchgate.net Computational studies on related systems have shown that the reaction can proceed through either a distinct intermediate or a concerted transition state, depending on the substituents and the nucleophile. byjus.com

Imidol Tautomers: Amides can exist in equilibrium with their tautomeric imidol (or imidic acid) form. researchgate.net Although the equilibrium generally lies far to the amide side, the imidol tautomer can play a significant role in certain reactions. The conversion to the imidol form, N-(3-bromophenyl)-1-cyclohex-1-en-1-amine, would involve a proton shift from the nitrogen to the carbonyl oxygen. This tautomerization can enhance the nucleophilicity of the nitrogen atom, which may facilitate certain cyclization or substitution reactions. researchgate.net Spectroscopic techniques such as mass spectrometry can provide evidence for the existence of imidol tautomers in the gas phase.

Intermediate/Transition StateReaction TypeMethod of Analysis/Prediction
3-Bromophenylaminyl radicalPhotochemical RearrangementESR Spectroscopy, Computational Chemistry
Cyclohexanecarbonyl radicalPhotochemical RearrangementESR Spectroscopy, Computational Chemistry
Meisenheimer-like complexNucleophilic Aromatic SubstitutionNMR Spectroscopy (for stable analogs), Computational Chemistry
Concerted SNAr Transition StateNucleophilic Aromatic SubstitutionComputational Chemistry
Imidol TautomerVariousMass Spectrometry, NMR Spectroscopy (in specific cases), Computational Chemistry

Investigations into Reductive and Substitution Reaction Mechanisms

Reductive Reactions: The bromine atom on the aromatic ring of this compound is susceptible to reductive dehalogenation. This can be achieved using various reducing agents, often involving radical mechanisms. For instance, reduction with sodium hydride in the presence of an initiator like 1,10-phenanthroline (B135089) in 1,4-dioxane (B91453) proceeds via a radical chain mechanism. nih.gov This process involves an initial electron transfer to the aryl bromide, forming a radical anion which then expels the bromide ion to give an aryl radical. This radical subsequently abstracts a hydrogen atom from the solvent to yield the dehalogenated product, N-phenylcyclohexanecarboxamide. nih.gov

Alternatively, catalytic hydrogenation using a palladium catalyst can also effect reductive dehalogenation. researchgate.net The amide group itself can be reduced to an amine using strong hydride reagents like lithium aluminum hydride (LiAlH₄). wikipedia.orglibretexts.org This reaction proceeds via nucleophilic attack of the hydride on the carbonyl carbon, followed by elimination of the oxygen atom to form an iminium ion intermediate, which is then further reduced to the amine, resulting in N-(3-bromobenzyl)cyclohexanamine. libretexts.org

Substitution Reactions: The bromine atom can be replaced by various nucleophiles through nucleophilic aromatic substitution (SNAr). These reactions typically require harsh conditions (high temperature and/or a strong base) unless the aromatic ring is activated by strong electron-withdrawing groups. nih.gov The cyclohexanecarboxamide (B73365) group is a moderately electron-withdrawing group, and thus substitution at the 3-position would be challenging. The mechanism generally proceeds via an addition-elimination pathway, involving the formation of a Meisenheimer-like intermediate. The reaction rate and feasibility are highly dependent on the nature of the nucleophile and the reaction conditions.

ReactionReagents/ConditionsKey Mechanistic Features
Reductive DehalogenationNaH, 1,10-phenanthroline, 1,4-dioxaneRadical chain reaction, formation of an aryl radical intermediate. nih.gov
Amide ReductionLiAlH₄, then H₂OFormation of an iminium ion intermediate. libretexts.org
Nucleophilic Aromatic SubstitutionStrong base, high temperatureAddition-elimination mechanism via a Meisenheimer-like intermediate. nih.gov

Advanced Structural Elucidation and Crystallography

Single-Crystal X-ray Diffraction Analysis

Single-crystal X-ray diffraction analysis is the definitive method for determining the atomic arrangement within a crystalline solid. For N-(3-bromophenyl)cyclohexanecarboxamide, this technique elucidates the conformation of the molecule and the complex network of intermolecular forces that dictate its crystal lattice.

The molecular structure of this compound features a central amide linkage connecting a 3-bromophenyl group and a cyclohexane (B81311) ring. A critical aspect of its conformation is the geometry of the cyclohexane ring. Due to the tetrahedral sp³ hybridization of its carbon atoms, the cyclohexane ring is not planar. libretexts.org It adopts a puckered structure to minimize angular and torsional strain. masterorganicchemistry.com

The most stable and predominant conformation for a cyclohexane ring is the chair conformation . libretexts.orgmasterorganicchemistry.comnih.gov This arrangement ensures that all C-C-C bond angles are close to the ideal tetrahedral angle of 109.5° and that the hydrogen atoms on adjacent carbons are in a staggered arrangement, which minimizes steric repulsion. libretexts.orgmasterorganicchemistry.com In this compound, the cyclohexane moiety invariably adopts this low-energy chair conformation. nih.gov The substituents on the ring can occupy two distinct types of positions: axial (pointing up or down, parallel to the ring's axis) and equatorial (pointing out from the equator of the ring). libretexts.org

Table 1: Conformational Details of the Cyclohexane Ring

FeatureDescriptionSource
Ring ConformationChair nih.gov
Reason for StabilityMinimization of angle and torsional strain. masterorganicchemistry.com
Substituent PositionsAxial and Equatorial libretexts.org

The crystal packing is often characterized by the formation of well-defined one-dimensional chains or two-dimensional sheets, which then stack to form the full 3D structure. The interplay between different types of hydrogen bonds and other non-covalent interactions determines the final crystal packing. researchgate.netdcu.ie The presence of the bromine atom introduces the possibility of halogen bonding, which can further influence the supramolecular assembly. researchgate.net

The stability of the crystal structure of this compound is heavily reliant on a network of intermolecular interactions. These range from strong hydrogen bonds to weaker non-covalent contacts.

The amide group (-CONH-) is a potent hydrogen bond donor (N-H) and acceptor (C=O), making it a key player in forming the primary supramolecular structure. In many carboxamides, N-H···O hydrogen bonds are the dominant interaction. nih.govnih.gov These interactions can lead to several common motifs:

C(4) Chains: Molecules can be linked into infinite one-dimensional chains via N-H···O hydrogen bonds, where the atoms form a repeating C(4) pattern. This motif is observed in the crystal structure of the closely related N-Cyclohexyl-3-fluorobenzamide, where molecules are linked into chains along a crystallographic axis. nih.gov

R²₂(8) Dimers: Alternatively, pairs of molecules can form centrosymmetric dimers through a pair of N-H···O hydrogen bonds, creating a characteristic R²₂(8) ring motif. This is a very common synthon in amide structures. nih.gov

The prevalence of one motif over the other depends on subtle steric and electronic factors within the molecule.

Table 2: Common Hydrogen Bond Motifs in Carboxamides

MotifDescriptionExample CompoundsSource
C(4) Chain Molecules linked into an infinite chain via N-H···O bonds.N-Cyclohexyl-3-fluorobenzamide nih.gov
R²₂(8) Dimer Two molecules forming an eight-membered ring through paired N-H···O bonds.N-(3-Bromo-2-methyl-phenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide nih.gov

Beyond the strong N-H···O hydrogen bonds, weaker C-H···O interactions also contribute significantly to the stability of the crystal packing. researchgate.net In these interactions, activated C-H bonds, such as those on the aromatic ring or the cyclohexane ring adjacent to the nitrogen atom, can act as hydrogen bond donors to the amide oxygen acceptor. These interactions help to link the primary N-H···O bonded chains or dimers into a more robust three-dimensional network. dcu.ienih.gov

The presence of a bromine atom on the phenyl ring introduces the possibility of halogen bonding. Halogen bonding is a non-covalent interaction where the electrophilic region on a halogen atom (the σ-hole) interacts with a nucleophile, such as an oxygen or another halogen atom. researchgate.net

Br···O Interactions: The bromine atom can interact with the carbonyl oxygen of a neighboring molecule.

Br···Br Interactions: Type II halogen-halogen interactions, where the electrophilic region of one bromine atom interacts with the nucleophilic equatorial region of another, can also be a significant packing force in bromo-substituted aromatic compounds. researchgate.net

Characterization of Intermolecular Interactions and Hydrogen Bonding Networks

Polymorphism and Solid-State Forms Investigation

The ability of a compound to exist in multiple crystalline forms, known as polymorphism, is a crucial area of study in materials science and pharmaceuticals. The investigation into the solid-state forms of this compound reveals the nuanced interplay of molecular conformation and crystal packing.

Identification and Characterization of Polymorphic Forms

While specific studies on the polymorphism of this compound are not extensively detailed in the provided search results, the phenomenon has been observed in structurally related molecules. For instance, N-(3-hydroxyphenyl)-3-methoxybenzamide has been shown to crystallize as two distinct polymorphs: one in the orthorhombic space group Pna2₁ and another in the triclinic space group P-1. mdpi.com This suggests a potential for this compound to also exhibit polymorphism. The characterization of such forms would typically involve techniques like single-crystal X-ray diffraction to determine the unit cell parameters and space group, powder X-ray diffraction (PXRD) to identify different crystalline phases, and thermal analysis methods such as differential scanning calorimetry (DSC) to probe phase transitions.

In a related compound, N-(4-bromophenyl)acetamide, a new monoclinic polymorph (space group P2₁/c) was identified, distinct from the previously reported orthorhombic form (space group Pna2₁). researchgate.net This highlights the importance of comprehensive screening to identify all possible solid-state forms.

Influence of Crystallization Conditions on Polymorph Selection and Stability

The selection and stability of a particular polymorphic form are highly dependent on the crystallization conditions. Factors such as the choice of solvent, temperature, cooling rate, and the presence of impurities can dictate which polymorph is preferentially formed. For N-(3-hydroxyphenyl)-3-methoxybenzamide, the two polymorphs were obtained and their stability was assessed, with one form exhibiting a three-dimensional hydrogen bonding network and the other forming layers. mdpi.com This indicates that subtle changes in intermolecular interactions, influenced by the crystallization environment, can lead to different packing arrangements.

The study of conformational polymorphism in N-(4'-methoxyphenyl)-3-bromothiobenzamide revealed three polymorphs (α, β, and γ), with experimental evidence suggesting that the β form is the most stable at room temperature due to more effective crystal packing, despite computational data indicating the α form's conformation is energetically preferred in the gas phase. nih.govresearchgate.net This underscores the critical role of intermolecular forces in the solid state in determining polymorph stability.

Conformational Polymorphism and its Impact on Crystal Structure

Conformational polymorphism arises when a molecule can adopt different conformations, which then pack into distinct crystal lattices. This phenomenon is a key driver of polymorphism in flexible molecules like this compound, which contains a flexible cyclohexyl ring and a rotatable amide bond.

The study of N-(4'-methoxyphenyl)-3-bromothiobenzamide demonstrated how different molecular conformations (planar vs. non-planar) lead to the formation of three distinct polymorphs with different colors and stabilities. nih.govresearchgate.net The planarity of the molecule in the β form allowed for stronger intermolecular interactions and thus greater stability in the crystalline state. nih.gov Similarly, in N-(3-hydroxyphenyl)-3-methoxybenzamide, the difference between the two polymorphs is attributed to conformational variations and the resulting hydrogen bonding networks. mdpi.com For this compound, variations in the puckering of the cyclohexane ring or the torsion angle between the phenyl ring and the carboxamide group could lead to different conformers that crystallize as distinct polymorphs.

Isomorphism Studies with Related Cycloalkanecarboxamides

Isomorphism, where different compounds crystallize in the same or very similar structures, can be studied by comparing the crystal structures of this compound with related cycloalkanecarboxamides. While direct isomorphism studies for this specific compound were not found, the principles can be inferred from broader studies on polymorphism and crystal packing. The existence of isomorphism would depend on the similarity in size and shape of the substituent on the phenyl ring and the nature of the cycloalkane ring. For instance, comparing the crystal structure of N-(3-chlorophenyl)cyclohexanecarboxamide or N-(3-iodophenyl)cyclohexanecarboxamide with that of the bromo-derivative could reveal isomorphous relationships.

Spectroscopic Investigations for Comprehensive Structural Confirmation

Spectroscopic techniques are indispensable for the unambiguous confirmation of molecular structure and for probing conformational details in solution and the solid state.

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H-NMR, ¹³C-NMR) for Structural Validation and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the structure of organic molecules. For this compound, ¹H and ¹³C NMR spectra provide definitive proof of its molecular framework.

The ¹H-NMR spectrum would show characteristic signals for the protons on the bromophenyl ring, the cyclohexyl ring, and the amide N-H proton. The chemical shifts and coupling patterns of the aromatic protons would confirm the 1,3-disubstitution pattern on the phenyl ring. The complex multiplet signals for the cyclohexyl protons would indicate the chair conformation of the ring in solution.

While specific NMR data for this compound was not available in the provided search results, general principles and data from related structures can be used for interpretation. For example, studies on N-(aryl)-substituted acetamides provide a basis for assigning chemical shifts in similar aromatic amide systems. znaturforsch.com

Table 1: Predicted ¹H-NMR Chemical Shift Ranges for this compound

Proton Type Predicted Chemical Shift (ppm)
Amide (N-H) 7.5 - 8.5
Aromatic (C-H) 7.0 - 8.0
Cyclohexyl (CH) 2.0 - 2.5

Table 2: Predicted ¹³C-NMR Chemical Shift Ranges for this compound

Carbon Type Predicted Chemical Shift (ppm)
Carbonyl (C=O) 170 - 180
Aromatic (C-Br) 120 - 125
Aromatic (C-H) 120 - 140
Aromatic (C-N) 135 - 145
Cyclohexyl (CH) 40 - 50

Advanced NMR techniques, such as 2D NMR (COSY, HSQC, HMBC), would be instrumental in unambiguously assigning all proton and carbon signals and in providing further insights into the conformation of the cyclohexyl ring and the rotational barrier around the amide bond. mdpi.com

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification and Polymorph Distinction

Vibrational spectroscopy is a powerful, non-destructive technique for identifying the functional groups within a molecule. Both Fourier-Transform Infrared (FT-IR) and Raman spectroscopy probe the vibrational modes of a molecule, which are sensitive to the molecular structure and intermolecular interactions, making them valuable for distinguishing between polymorphs.

FT-IR Spectroscopy: The FT-IR spectrum of this compound is characterized by a series of absorption bands that confirm the presence of its key functional groups. The N-H stretching vibration of the secondary amide is typically observed in the region of 3500–3200 cm⁻¹. rsc.org The carbonyl (C=O) stretching of the amide group, known as the Amide I band, is a strong absorption that generally appears around 1605 cm⁻¹. rsc.org The N-H bending vibration, or Amide II band, is expected around 1566 cm⁻¹. rsc.org

The presence of the cyclohexyl group is indicated by the C-H stretching vibrations of its methylene (B1212753) (CH₂) groups, which are anticipated at approximately 2930 and 2855 cm⁻¹. rsc.org The aromatic ring of the 3-bromophenyl group exhibits C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations within the 1600-1450 cm⁻¹ range. The C-Br stretching vibration is expected at lower wavenumbers, typically in the fingerprint region.

Raman Spectroscopy: Raman spectroscopy complements FT-IR by providing information on non-polar bonds and symmetric vibrations. The Raman spectrum of this compound is expected to show characteristic peaks for the aromatic ring and the cyclohexyl group. The vibrations of the benzene (B151609) ring are typically observed between 200 cm⁻¹ and 1600 cm⁻¹. Aromatic C-H stretching modes are also visible around 3000 cm⁻¹. The presence of bromine on the aromatic ring can influence the vibrational modes, with a characteristic C-Br stretching frequency.

The ability of vibrational spectroscopy to detect subtle changes in molecular environment makes it a crucial tool for identifying and distinguishing between different crystalline forms, or polymorphs, of this compound, should they exist.

Vibrational Mode Expected Wavenumber (cm⁻¹) (FT-IR) Expected Wavenumber (cm⁻¹) (Raman)
N-H Stretch (Amide)3500 - 3200 rsc.org3500 - 3200
C-H Stretch (Aromatic)> 3000> 3000
C-H Stretch (Cyclohexyl)~2930, ~2855 rsc.org~2930, ~2855
C=O Stretch (Amide I)~1605 rsc.org~1605
N-H Bend (Amide II)~1566 rsc.org~1566
C=C Stretch (Aromatic)1600 - 14501600 - 1450
C-Br StretchFingerprint RegionFingerprint Region

Mass Spectrometry for Molecular Mass Confirmation and Fragmentation Pattern Elucidation

Mass spectrometry is an essential analytical technique for determining the molecular weight of a compound and providing insights into its structure through fragmentation analysis. For this compound, electron ionization (EI) mass spectrometry would lead to the formation of a molecular ion ([M]⁺˙), whose mass-to-charge ratio (m/z) would confirm the molecular weight of the compound.

The fragmentation pattern of this compound is predictable based on the established behavior of amides and aromatic compounds. A primary fragmentation pathway for amides is the cleavage of the C-N bond. libretexts.org This would result in two main fragments: the cyclohexylcarbonyl cation and the 3-bromoaniline (B18343) radical cation, or vice versa.

Another likely fragmentation involves the loss of the cyclohexyl group, leading to the formation of the N-(3-bromophenyl)carboxamide cation. Further fragmentation of the aromatic portion could involve the loss of the bromine atom or the entire bromoaniline moiety. The mass spectrum of the closely related compound, N-(3-chlorophenyl)cyclohexanecarboxamide, shows a clear molecular ion peak and fragments corresponding to the loss of the cyclohexyl group and the chloroaniline moiety, supporting these predicted fragmentation pathways. nist.govnist.gov

Ion Predicted m/z Description
[C₁₃H₁₆⁷⁹BrNO]⁺˙281Molecular Ion (with ⁷⁹Br)
[C₁₃H₁₆⁸¹BrNO]⁺˙283Molecular Ion (with ⁸¹Br)
[C₆H₁₁CO]⁺111Cyclohexylcarbonyl cation
[C₆H₅BrNH₂]⁺˙172/1743-Bromoaniline radical cation
[C₇H₅BrNO]⁺˙214/216N-(3-bromophenyl)formamide radical cation (from rearrangement)
[C₆H₄Br]⁺155/157Bromophenyl cation

UV/Vis Spectroscopy for Electronic Absorption Characteristics

UV/Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for compounds containing chromophores, such as aromatic rings and carbonyl groups. The UV/Vis spectrum of this compound is expected to be dominated by the electronic transitions of the 3-bromophenyl group.

The presence of the aromatic ring conjugated with the amide group constitutes the primary chromophore. Bromobenzene itself exhibits a maximum absorption (λmax) at approximately 213.5 nm. nist.gov The presence of the amide substituent on the benzene ring is likely to cause a bathochromic (red) shift in the absorption maximum. Additionally, carbonyl groups can exhibit weak n → π* transitions at longer wavelengths, typically around 270-300 nm. masterorganicchemistry.com Therefore, it is anticipated that this compound will display a strong absorption band in the lower UV region, characteristic of the π → π* transitions of the substituted benzene ring, and potentially a weaker absorption at a longer wavelength corresponding to the n → π* transition of the carbonyl group.

Compound Reported λmax (nm) Solvent
Bromobenzene213.5 nist.govAlcohol
Acetone (B3395972) (for C=O n→π*)~275 masterorganicchemistry.comNot specified

Computational Chemistry and Theoretical Modeling

Quantum Chemical Calculations and Density Functional Theory (DFT) Studies

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental in elucidating the electronic structure and energetic properties of molecules. DFT methods have been successfully applied to study related phenolic compounds and amides, providing reliable geometric parameters and physicochemical descriptors. nih.gov For instance, the B3LYP hybrid density functional is a common choice for such studies due to its accuracy in predicting radical scavenging activity and molecular geometries. nih.gov

Molecular Geometry Optimization and Electronic Structure Analysis

Molecular geometry optimization is a computational process to find the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For molecules similar to N-(3-bromophenyl)cyclohexanecarboxamide, DFT methods like B3LYP with basis sets such as 6-31++G(d,p) are used to achieve optimized geometries. researchgate.net

Electronic structure analysis provides information about the distribution of electrons within the molecule. Key parameters derived from this analysis include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of a molecule's chemical reactivity and kinetic stability. nih.gov A smaller gap suggests that the molecule is more reactive. Molecular Electrostatic Potential (MEP) maps are also generated to visualize the charge distribution and identify regions susceptible to electrophilic or nucleophilic attack. nih.gov

Illustrative Data for Electronic Properties of a Related Compound:

Parameter Value (Illustrative) Significance
HOMO Energy -6.5 eV Indicates electron-donating ability
LUMO Energy -1.2 eV Indicates electron-accepting ability

Conformational Analysis and Rotational Barrier Determinations

The presence of rotatable bonds, such as the amide C-N bond and the bond connecting the phenyl ring, means that this compound can exist in various conformations. Conformational analysis is performed to identify the most stable conformers and the energy barriers for rotation between them.

The rotation around the amide bond is a well-studied phenomenon, often investigated using dynamic Nuclear Magnetic Resonance (NMR) spectroscopy and DFT calculations. nih.govmontana.edu This rotation is typically hindered due to the partial double bond character of the C-N bond, a result of resonance. The energy barrier for this rotation in similar amide structures can be significant, often in the range of 15-23 kcal/mol. nih.govcolostate.edumdpi.com DFT calculations, for example at the M06-2X/6-311+G* level of theory, have been shown to satisfactorily reproduce experimental rotational barriers. mdpi.com

Table of Illustrative Rotational Barriers in Amide-containing Molecules:

Compound Method Rotational Barrier (kcal/mol) Reference
N,N-dimethylacetamide Dynamic NMR ~18 montana.edu
N-methyl-N-benzhydrylformamide DFT (M06-2X) 20-23 mdpi.com

Charge Density Distribution Analysis (e.g., Quantum Theory of Atoms in Molecules)

The distribution of electron charge density in a molecule can be determined experimentally from high-resolution X-ray diffraction data and analyzed using the multipolar model. mdpi.com This analysis reveals the nature of chemical bonds and intermolecular interactions. mdpi.com

The Quantum Theory of Atoms in Molecules (QTAIM), developed by Richard Bader, is a powerful theoretical framework for analyzing the electron density. rsc.org By examining the topological properties of the electron density, such as bond critical points (BCPs), one can classify the nature and strength of chemical bonds and noncovalent interactions like hydrogen bonds and halogen bonds. rsc.org For a molecule like this compound, QTAIM could be used to characterize the C-Br···X halogen bonds, N-H···O hydrogen bonds, and other weak interactions that dictate its crystal packing. rsc.org

Lattice Energy Calculations and Polymorph Stability Prediction

Polymorphism, the ability of a solid material to exist in multiple crystalline forms, is a critical aspect of pharmaceutical and materials science. Each polymorph has a different crystal lattice and, consequently, different physical properties. Computational methods can be used to calculate the lattice energy of different potential polymorphs to predict their relative stability. nih.gov

For example, studies on benzamide (B126) have shown that the lattice energies of its different polymorphs can be extremely close (within 0.2-0.4 kJ mol⁻¹), making accurate prediction challenging even for the best computational methods. nih.gov Such calculations are vital as the most stable polymorph is often the desired form for development. nih.gov

Molecular Dynamics (MD) Simulations for Dynamic Behavior Analysis

While quantum chemical calculations provide insight into static molecular properties, Molecular Dynamics (MD) simulations are employed to study the dynamic behavior of molecules over time. nih.govnih.gov MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that reveals how the system evolves. mdpi.com

For this compound, MD simulations could be used to:

Analyze its conformational flexibility in different solvents.

Study the stability of its complexes with biological targets. mdpi.com

Investigate its behavior in a crystalline state or in solution, providing insight into processes like dissolution. nih.govnih.gov The root mean square deviation (RMSD) is a key parameter analyzed in MD simulations to assess the stability of a system, with lower values indicating greater stability. mdpi.com

Molecular Docking and Ligand-Target Interaction Modeling

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). frontiersin.org This method is crucial in drug discovery for identifying potential drug candidates and understanding their mechanism of action. nih.govresearchgate.net

If this compound were being investigated as a potential inhibitor of an enzyme, molecular docking would be used to predict its binding mode within the enzyme's active site. The simulation scores the different poses based on factors like intermolecular forces, providing an estimate of the binding affinity. rsc.org Subsequent MD simulations can then be used to validate the stability of the predicted binding pose and further analyze the key interactions, such as hydrogen bonds and hydrophobic contacts, between the ligand and the protein. rsc.org

Computational Assessment of Binding Patterns with Protein Targets (e.g., Kinase Domains)

Molecular docking is a primary computational method used to predict the preferred orientation of a ligand when bound to a protein target. For this compound, this would involve simulating its interaction with the binding sites of various proteins, such as kinase domains, which are crucial targets in drug discovery.

A typical study would involve:

Target Selection: Identifying kinases or other proteins for which the compound might show inhibitory activity.

Docking Simulation: Using software to place the this compound molecule into the three-dimensional structure of the selected protein target.

Scoring: The simulation would generate various possible binding poses, which are then ranked using a scoring function that estimates the binding affinity.

However, a thorough search of published literature did not yield any specific studies that have performed molecular docking of this compound with kinase domains or other protein targets. Therefore, no data on its specific binding patterns is currently available.

Prediction of Binding Modes and Interaction Energetics (e.g., Hydrogen Bond Formation, Hydrophobic Contacts)

Following the initial docking, a more detailed analysis of the top-ranked poses would elucidate the specific molecular interactions stabilizing the ligand-protein complex. This analysis is crucial for understanding the basis of molecular recognition.

Key interactions that would be investigated include:

Hydrogen Bonds: Identifying potential hydrogen bond donors (like the amide N-H) and acceptors (like the carbonyl oxygen) on the compound and corresponding residues in the protein target.

Hydrophobic Contacts: Mapping the interactions between the nonpolar regions of the compound, such as the cyclohexyl and phenyl rings, and hydrophobic pockets within the protein's binding site.

Halogen Bonds: Investigating the potential for the bromine atom on the phenyl ring to form halogen bonds with electron-donating atoms in the protein.

Currently, there are no available studies that predict the binding modes or calculate the interaction energetics for this compound with any protein target.

Theoretical Prediction and Comparison of Spectroscopic Properties

Theoretical methods, primarily based on Density Functional Theory (DFT), allow for the prediction of various spectroscopic properties of a molecule. These calculated spectra can aid in the interpretation of experimental data and confirm molecular structure.

Simulation of NMR Chemical Shifts and Vibrational Frequencies

Computational software can predict the nuclear magnetic resonance (NMR) and vibrational (infrared and Raman) spectra of a molecule.

NMR Simulation: The prediction of ¹H and ¹³C NMR chemical shifts involves calculating the magnetic shielding tensors for each nucleus in the optimized geometry of this compound. These theoretical shifts are valuable for assigning signals in experimentally obtained spectra.

Vibrational Frequency Simulation: This calculation predicts the frequencies of molecular vibrations, which correspond to the absorption peaks in an infrared (IR) or Raman spectrum. The analysis would identify characteristic vibrational modes, such as the N-H stretch, C=O stretch, and vibrations associated with the phenyl and cyclohexyl rings.

Despite the availability of these predictive tools, no specific published data containing the simulated NMR chemical shifts or a detailed assignment of vibrational frequencies for this compound could be located.

Calculation of Electronic Absorption Maxima

Time-Dependent Density Functional Theory (TD-DFT) is the standard method for calculating the electronic absorption properties of molecules, which correspond to the absorption peaks in a UV-Visible spectrum. This calculation would identify the wavelengths of maximum absorption (λmax) and provide insight into the nature of the electronic transitions involved. No theoretical studies on the electronic absorption maxima of this compound have been found in the reviewed literature.

Structure Activity Relationship Sar Studies

Elucidation of Structural Determinants Influencing Molecular Recognition

The nature and substitution of the aromatic ring, in this case, a 3-bromophenyl group, significantly influence electronic properties and potential for various non-covalent interactions such as pi-pi stacking, hydrophobic interactions, and halogen bonding. The cyclohexane (B81311) ring, a non-planar and flexible moiety, introduces a three-dimensional character to the molecule, which is crucial for complementarity with the topological features of a biological target.

Impact of Halogen (Bromine) Substitution Position on Molecular Properties and Interactions

The presence and position of the bromine atom on the phenyl ring are critical modulators of the molecule's physicochemical properties and its interaction profile. Halogen atoms, like bromine, are known to influence the electronic and lipophilic character of a molecule. Bromine, being an electron-withdrawing group, can alter the electron density of the aromatic ring, affecting its reactivity and interaction with biological macromolecules.

The position of the bromine atom at the meta-position (position 3) of the phenyl ring in N-(3-bromophenyl)cyclohexanecarboxamide is significant. This specific placement influences the molecule's dipole moment and its ability to form specific interactions. Studies on related halogenated compounds have shown that the position of the halogen substituent can dramatically affect biological activity. For instance, in a series of N-(halophenyl)carboxamides, the position of the halogen was found to be a key determinant of their inhibitory activities. nih.gov The bromine atom can also participate in halogen bonding, a non-covalent interaction with electron-donating atoms, which can contribute to the stability of a ligand-receptor complex.

Role of Cyclohexane Ring Conformation and Stereochemistry in Interactions

The cyclohexane ring is not a static, planar structure; it exists predominantly in a chair conformation to minimize angular and torsional strain. This conformational flexibility allows it to adopt various spatial arrangements, which can be crucial for optimal interaction with a binding site. The substituents on the cyclohexane ring can exist in either axial or equatorial positions, and the equilibrium between these two conformations is influenced by steric factors.

Generally, larger substituents prefer the equatorial position to minimize steric hindrance from 1,3-diaxial interactions. In the context of this compound, the N-(3-bromophenyl)carboxamido group is a bulky substituent. Therefore, the chair conformation where this group occupies an equatorial position is expected to be more stable. The stereochemistry of the cyclohexane ring and its substituents can lead to different diastereomers with distinct biological activities, highlighting the importance of the three-dimensional structure in molecular recognition.

Comparative Analysis with Analogues and Derivatives to Establish SAR Paradigms

To establish clear SAR paradigms for this compound, it is instructive to compare its structure with those of its analogues and derivatives that have been synthesized and evaluated for various biological activities.

Studies on N-(arylcarbamothioyl)cyclohexanecarboxamide derivatives, where the carboxamide oxygen is replaced by sulfur, have provided insights into the role of the linker. A series of these thiourea (B124793) derivatives with different aryl substituents were synthesized and characterized. mdpi.com The data from these studies can help to infer the importance of the oxygen atom in the carboxamide linkage for potential hydrogen bonding.

Compound NameAryl SubstituentReference
N-(phenylcarbamothioyl)cyclohexanecarboxamidePhenyl mdpi.com
N-(2-chlorophenylcarbamothioyl)cyclohexanecarboxamide2-Chlorophenyl mdpi.com
N-(3-chlorophenylcarbamothioyl)cyclohexanecarboxamide3-Chlorophenyl mdpi.com
N-(4-chlorophenylcarbamothioyl)cyclohexanecarboxamide4-Chlorophenyl mdpi.com
N-(o-tolylcarbamothioyl)cyclohexanecarboxamideo-Tolyl mdpi.com
N-(p-tolylcarbamothioyl)cyclohexanecarboxamidep-Tolyl mdpi.com
N-(3-methoxyphenylcarbamothioyl)cyclohexanecarboxamide3-Methoxyphenyl mdpi.com
N-(4-methoxyphenylcarbamothioyl)cyclohexanecarboxamide4-Methoxyphenyl mdpi.com
N-(naphthalen-1-ylcarbamothioyl)cyclohexanecarboxamideNaphthalen-1-yl mdpi.com

Furthermore, research on other N-aryl carboxamides with different aromatic and heterocyclic rings attached to the carboxamide nitrogen provides a basis for understanding the influence of this part of the molecule. For example, N-(4-Bromophenyl)furan-2-carboxamides have been synthesized and evaluated for antibacterial activity. nih.gov The replacement of the cyclohexane ring with a furan (B31954) ring alters the molecule's planarity and electronic properties.

Compound NameAromatic/Heterocyclic RingReference
N-(4-Bromophenyl)furan-2-carboxamideFuran nih.gov
N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamidePyrazine mdpi.com
N-(2-Bromo-phenyl)-2-hydroxy-benzamideBenzene (B151609) nih.gov

Similarly, studies on N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide derivatives have shown that modifications on the phenyl ring, such as the introduction of a methyl group, can impact biological activity. mdpi.com Research on N-(2-Bromo-phenyl)-2-hydroxy-benzamide derivatives has also highlighted the importance of the substitution pattern on the phenyl ring for antimicrobial and anti-inflammatory activities. nih.gov

Mechanistic Research at the Molecular Level Excluding Clinical Outcomes

Exploration of Molecular Interaction Mechanisms with Biological Macromolecules (e.g., Enzymes, Receptors)

The precise biological targets of N-(3-bromophenyl)cyclohexanecarboxamide are not extensively defined in publicly available research. However, the structural motifs present in the molecule, namely the carboxamide linkage, the bromophenyl ring, and the cyclohexyl group, provide a basis for understanding its potential molecular interactions with biological macromolecules such as enzymes and receptors. Analysis of compounds with similar functional groups suggests that this compound likely engages with protein targets through a combination of non-covalent interactions.

Molecular docking studies on various carboxamide derivatives have shown their potential to bind to the active sites of key enzymes implicated in a range of pathologies. For instance, various carboxamide-containing molecules have been investigated as inhibitors of enzymes like cyclooxygenases (COX), topoisomerases, and various kinases. nih.govnih.gov These studies consistently highlight the importance of the carboxamide group in forming key hydrogen bonds with amino acid residues in the enzyme's binding pocket, while the cyclic moieties contribute to hydrophobic interactions, crucial for ligand stability and affinity.

The this compound molecule possesses distinct regions that can participate in different types of molecular interactions:

The Cyclohexyl Ring: This bulky, non-polar group is likely to engage in hydrophobic interactions with non-polar pockets within a protein.

The Carboxamide Linkage (-CONH-): The amide group is a classic hydrogen bond donor (from the N-H group) and acceptor (from the C=O group), enabling it to form strong, directional interactions with the protein backbone or amino acid side chains.

The Bromophenyl Ring: The phenyl ring itself can participate in hydrophobic and π-stacking interactions. The bromine atom is an interesting feature, as it can be involved in halogen bonding, a specific type of non-covalent interaction with electron-donating atoms like oxygen or nitrogen.

The biological activity of this compound at a molecular level is predicated on the sum of its non-covalent interactions with its target macromolecule. These interactions, while individually weak, collectively contribute to a stable binding affinity, which can lead to the modulation of the target's function, such as enzymatic inhibition or receptor antagonism/agonism.

Hydrogen Bonding: The amide moiety is central to forming specific hydrogen bonds. Research on other N-acyl compounds demonstrates that the N-H group can act as a hydrogen bond donor to a backbone carbonyl oxygen or an acceptor side chain (e.g., Asp, Glu). The carbonyl oxygen of the amide can act as a hydrogen bond acceptor from donor groups on the protein, such as the side chains of arginine, lysine, or asparagine. nih.gov

Hydrophobic Interactions: The non-polar cyclohexyl and phenyl rings are significant contributors to the binding affinity through the hydrophobic effect. These groups are likely to be buried in hydrophobic pockets of the target protein, shielded from the aqueous environment. This sequestration is entropically favorable and a major driving force for ligand binding. The strength of these interactions can be influenced by the chemical environment, including the proximity of charged groups. mdpi.com

The table below illustrates the potential non-covalent interactions that different parts of the this compound molecule could form with amino acid residues within a hypothetical protein binding site.

Molecular Fragment of this compoundPotential Interacting Amino Acid ResiduesType of Non-Covalent Interaction
Cyclohexyl RingLeucine, Isoleucine, Valine, Alanine, PhenylalanineHydrophobic Interactions
Amide N-HAspartate, Glutamate, Serine, Threonine (Side Chain Carbonyl or Hydroxyl)Hydrogen Bond (Donor)
Amide C=OArginine, Lysine, Asparagine, Glutamine (Side Chain N-H)Hydrogen Bond (Acceptor)
Phenyl RingPhenylalanine, Tyrosine, Tryptophanπ-π Stacking, Hydrophobic Interactions
Bromine AtomSerine, Threonine (Hydroxyl Oxygen), Backbone Carbonyl OxygenHalogen Bonding

This table is a generalized representation based on the chemical nature of the compound's functional groups and common interactions observed in protein-ligand complexes. The actual interactions would be highly specific to the topology and amino acid composition of the binding site of a particular biological target.

Future Research Directions and Translational Perspectives

Emerging Methodologies in Organic Synthesis and Material Science relevant to the Compound

The synthesis of amides is a cornerstone of organic chemistry, and recent advancements are paving the way for more efficient, sustainable, and versatile production methods applicable to N-(3-bromophenyl)cyclohexanecarboxamide. numberanalytics.comnumberanalytics.com Traditional synthesis often involves the reaction of an amine with an acyl chloride or carboxylic acid, which can require harsh conditions or produce significant waste. unc.edu

Emerging catalytic techniques are set to revolutionize this process. numberanalytics.com Transition metal catalysis, employing metals like palladium or copper, can facilitate amide bond formation under milder conditions. numberanalytics.com Organocatalysis, which uses small, metal-free organic molecules, presents a greener alternative with potentially lower toxicity and cost. numberanalytics.com Furthermore, biocatalytic methods using enzymes such as lipases offer high selectivity, which is crucial for creating complex molecules without unwanted side reactions. numberanalytics.com

Recent breakthroughs offer even more innovative approaches. For instance, a novel three-component reaction using isocyanides, alkyl halides, and water has been developed, providing a versatile and sustainable route to complex amides. catrin.com Another cutting-edge method involves the use of an earth-abundant cobalt catalyst, promoted by light, to construct amide bonds from alkenes and amines in a 100% atom-economical fashion. unc.edu These methodologies could enable the synthesis of this compound and its derivatives with greater efficiency and environmental compatibility.

Table 1: Comparison of Traditional and Emerging Amide Synthesis Methods

Method Description Advantages Potential Relevance to this compound
Traditional Acylation Reaction of 3-bromoaniline (B18343) with cyclohexanecarbonyl chloride. Well-established, relatively simple. Standard route for baseline synthesis.
Transition Metal Catalysis Coupling of an amine and a carboxylic acid derivative using a metal catalyst (e.g., Palladium). numberanalytics.com Milder reaction conditions, higher efficiency. Improved yield and reduced energy consumption.
Organocatalysis Use of small organic molecules (e.g., DMAP derivatives) to catalyze the reaction. numberanalytics.com Metal-free, potentially lower cost and toxicity. Greener synthesis pathway.
Isocyanide-based Multicomponent Reaction A three-component reaction involving an isocyanide, alkyl halide, and water. catrin.com High versatility, access to complex structures from simple precursors. Novel route to derivatives by varying the initial components.
Cobalt-Catalyzed Hydroamidation Light-promoted reaction of an alkene and an amine using a cobalt catalyst. unc.edu 100% atom economy, sustainable, waste-free. Highly efficient and green synthesis from fundamental building blocks.

Applications in Crystal Engineering and Rational Design of Supramolecular Materials

Crystal engineering focuses on understanding and controlling the assembly of molecules in the solid state to design materials with specific properties. rsc.org this compound is an excellent candidate for such studies due to its combination of functional groups that can participate in various non-covalent interactions.

The amide group is a robust hydrogen bond donor and acceptor, capable of forming predictable one-dimensional chains or more complex networks, which are fundamental to building supramolecular structures. acs.orgrsc.org The bromophenyl group introduces the possibility of halogen bonding, a highly directional interaction where the bromine atom acts as an electrophilic region that can interact with nucleophiles like oxygen or nitrogen atoms. rsc.org This C-Br···O or C-Br···N halogen bonding can be a powerful tool to guide the assembly of molecules into specific arrangements, such as 1-D chains. rsc.org Additionally, the phenyl ring can engage in π-π stacking and C-H···π interactions, further stabilizing the crystal lattice. rsc.org

By strategically modifying the molecular structure—for example, by changing the position of the bromine atom or adding other functional groups—it is possible to rationally design novel supramolecular materials. These materials could exhibit unique optical, electronic, or mechanical properties derived from their highly ordered molecular arrangement. The study of benzene-1,3,5-tricarboxamides (BTAs), which self-assemble via hydrogen bonding and aromatic interactions, serves as a model for how this compound could be used to create fibrous, self-assembled structures. researchgate.net

Development of Advanced Analytical Techniques for Compound Characterization

A thorough understanding of the solid-state properties of this compound is crucial for its potential applications. solitekpharma.com Advanced analytical techniques are indispensable for a full characterization of its physical and chemical properties, such as crystalline structure, polymorphism, and stability. solitekpharma.comnih.gov

Solid-state characterization relies on a suite of powerful methods: solitekpharma.com

X-Ray Diffraction (XRD) : This is the primary technique for determining the precise three-dimensional arrangement of atoms in a crystal, identifying different crystal forms (polymorphs), and distinguishing between crystalline and amorphous material. solitekpharma.com

Thermal Analysis (DSC and TGA) : Differential Scanning Calorimetry (DSC) measures heat flow associated with thermal transitions like melting and phase changes, which is essential for identifying polymorphs. researchgate.net Thermogravimetric Analysis (TGA) tracks changes in mass with temperature, useful for assessing thermal stability and the presence of solvates. solitekpharma.com

Vibrational Spectroscopy (FTIR and Raman) : These techniques probe the vibrational modes of molecules and are highly sensitive to the local chemical environment, allowing for the detection of differences between solid forms and the study of intermolecular interactions like hydrogen bonding. nih.govresearchgate.net

Solid-State Nuclear Magnetic Resonance (SSNMR) : SSNMR is a powerful, non-destructive technique that provides detailed information about the local structure, dynamics, and packing of molecules in the solid state, complementing the long-range order information from XRD. researchgate.net

Novel Techniques : Emerging methods like Terahertz Pulsed Spectroscopy (TPS) are being developed for the physical characterization of pharmaceutical materials, offering a non-invasive way to distinguish and quantify polymorphs. researchgate.net

The combined application of these techniques can provide a comprehensive picture of the solid-state behavior of this compound, which is critical for controlling its properties in any future application.

Table 2: Advanced Analytical Techniques for Solid-State Characterization

Technique Information Provided Relevance for this compound
X-Ray Diffraction (XRD) Crystal structure, polymorphism, crystallinity. solitekpharma.com Determining the precise molecular packing and identifying different crystal forms.
Differential Scanning Calorimetry (DSC) Melting point, phase transitions, purity. researchgate.net Characterizing thermal behavior and stability of polymorphs.
Thermogravimetric Analysis (TGA) Thermal stability, decomposition temperature, solvent content. solitekpharma.com Assessing the compound's stability at elevated temperatures.
FTIR/Raman Spectroscopy Molecular vibrations, functional groups, intermolecular interactions. nih.gov Probing the hydrogen and halogen bonding within the crystal structure.
Solid-State NMR (SSNMR) Local molecular environment, dynamics, structural elucidation. researchgate.net Providing detailed insight into molecular packing and conformation.

Challenges and Opportunities in Understanding Complex Solid-State Phenomena

Despite significant progress, the field of organic solid-state chemistry faces considerable challenges, many of which are relevant to this compound. cam.ac.uk One of the foremost challenges is the prediction of crystal structures from molecular diagrams alone. researchgate.net The final solid-state form of a molecule is determined by a delicate balance of weak intermolecular forces, and subtle changes can lead to the formation of different polymorphs with distinct physical properties. researchgate.netias.ac.in

For a molecule like this compound, the conformational flexibility of the cyclohexyl ring adds another layer of complexity to predicting its packing. The interplay between the strong hydrogen bonds of the amide, the directional halogen bonds from the bromine, and weaker van der Waals forces makes it difficult to calculate the relative thermodynamic stability of potential crystal structures. researchgate.net

However, these challenges also present significant opportunities. The ability of this compound to form multiple, stable crystalline arrangements (polymorphism) could be harnessed to create materials with tunable properties. By developing a deep understanding of its crystallization behavior through a combination of computational crystal structure prediction (CSP) and meticulous experimental screening, it may be possible to selectively produce polymorphs with desired characteristics. researchgate.net This synergy between theoretical modeling and experimental validation is key to unlocking the full potential of complex organic solids and designing novel functional materials. researchgate.netfrontiersin.org

Q & A

Basic Synthesis: What is the standard method for synthesizing N-(3-bromophenyl)cyclohexanecarboxamide?

Answer:
The compound is typically synthesized via a two-step process:

Cyclohexanecarbonyl chloride preparation : React cyclohexanecarboxylic acid with thionyl chloride (SOCl₂) to form the acyl chloride intermediate.

Amide coupling : React the acyl chloride with 3-bromoaniline in anhydrous acetone or dichloromethane, often with a base (e.g., triethylamine) to scavenge HCl. The product is purified via column chromatography (hexane/ethyl acetate gradient) .

Basic Characterization: Which spectroscopic techniques are essential for confirming the structure of this compound?

Answer:
Key techniques include:

  • ¹H/¹³C NMR : Confirm the presence of cyclohexane protons (δ 1.1–2.1 ppm) and aromatic protons (δ 7.2–7.8 ppm for the bromophenyl group). The carbonyl carbon appears at ~175 ppm .
  • FT-IR : A strong absorption band at ~1635 cm⁻¹ (C=O stretch) and ~1550 cm⁻¹ (N–H bend) .
  • Elemental Analysis : Validate the C, H, N, and Br composition .

Advanced Synthesis: How can cross-coupling reactions be applied to modify the bromophenyl moiety?

Answer:
The bromine substituent enables Suzuki-Miyaura coupling with aryl/heteroaryl boronic acids. For example:

  • Use Pd(PPh₃)₄ catalyst, Na₂CO₃ base, and dioxane/water solvent at 80–100°C. Monitor progress via TLC and purify via column chromatography. This method introduces diverse substituents for structure-activity studies .

Advanced Structural Analysis: How is X-ray crystallography used to resolve conformational ambiguities in cyclohexanecarboxamide derivatives?

Answer:
X-ray diffraction reveals:

  • Ring puckering : The cyclohexane ring adopts a chair conformation, confirmed by Cremer-Pople puckering parameters (e.g., amplitude qq) .
  • Hydrogen bonding : Intermolecular N–H···O=C interactions stabilize the crystal lattice, as seen in N-(naphthalen-1-yl) derivatives .

Hazard Management: What precautions are required when handling brominated intermediates like (bromomethyl)cyclohexane?

Answer:

  • Ventilation : Use fume hoods to avoid inhalation of volatile brominated compounds.
  • PPE : Wear nitrile gloves, goggles, and lab coats.
  • First Aid : For skin contact, wash with soap/water; for inhalation, move to fresh air. Dispose of waste via certified hazardous waste services .

Advanced Applications: How are radiolabeled analogs of cyclohexanecarboxamide used in neuroimaging?

Answer:
¹¹C or ¹⁸F-labeled derivatives (e.g., ¹¹C-WAY-100635) act as PET tracers for serotonin receptors. Synthesis involves:

  • Isotope incorporation : React precursor with [¹¹C]methyl iodide under basic conditions.
  • Purification : HPLC to isolate the radioligand, followed by validation via autoradiography .

Structure-Activity Relationship (SAR): How does substitution on the phenyl ring affect biological activity?

Answer:

  • Electron-withdrawing groups (e.g., Br, Cl) enhance receptor binding affinity due to increased lipophilicity.
  • Methoxy groups improve metabolic stability but may reduce blood-brain barrier penetration. Compare IC₅₀ values of derivatives in vitro to optimize pharmacophores .

Computational Modeling: What methods predict the conformational flexibility of this compound?

Answer:

  • DFT calculations : Optimize geometry at the B3LYP/6-31G(d) level to analyze torsional angles and energy barriers.
  • Molecular Dynamics (MD) : Simulate solvated systems (e.g., in DMSO) to study ring puckering dynamics over 100 ns trajectories .

Data Contradictions: How can researchers resolve discrepancies in synthetic yields or spectral data?

Answer:

  • Reproducibility : Ensure consistent reaction conditions (temperature, solvent purity, stoichiometry). For example, slight yield variations (64% vs. 66%) in alkylation reactions may arise from trace moisture .
  • Spectral validation : Cross-check NMR assignments with 2D techniques (HSQC, HMBC) to confirm connectivity .

Advanced Purification: What chromatographic strategies optimize isolation of polar byproducts?

Answer:

  • Gradient elution : Start with nonpolar solvents (hexane) and incrementally increase ethyl acetate (20–50%) to elute polar impurities.
  • Prep-HPLC : Use C18 columns with acetonitrile/water (+0.1% TFA) for high-purity isolation of analogs .

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